4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, also known as Etiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in the 1970s by a Belgian pharmaceutical company, UCB Pharma. Etiracetam is known for its cognitive-enhancing effects and has been extensively studied for its potential use in treating cognitive impairment, dementia, and other neurological disorders.
Mécanisme D'action
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid works by modulating the activity of neurotransmitters in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. It also enhances the activity of glutamate, another important neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has been shown to improve memory and learning in animal models and humans. It has also been shown to have anti-anxiety and anti-depressant effects. In addition, it has been studied for its potential use in treating epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be readily obtained. It has also been extensively studied, with a large body of literature available on its effects. However, there are also some limitations to its use. 4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid can be expensive, and its effects can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for research on 4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid. One area of interest is its potential use in treating Alzheimer's disease and other forms of dementia. It has also been studied for its potential use in treating schizophrenia and other psychiatric disorders. In addition, there is ongoing research on the mechanisms of action of 4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid and its effects on various neurotransmitter systems.
Méthodes De Synthèse
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid can be synthesized by reacting 2-oxo-4-phenylbutyric acid with ethyl chloroformate, followed by reaction with 1-pyrrolidine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has been extensively studied for its potential use in treating cognitive impairment, dementia, and other neurological disorders. It has been shown to improve memory and learning in animal models and humans. In addition, it has been studied for its potential use in treating anxiety, depression, and epilepsy.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-21-13-7-5-12(6-8-13)15(18)11-14(16(19)20)17-9-3-4-10-17/h5-8,14H,2-4,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHPIJWDCFHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.